molecular formula C10H12N2O3 B2362701 N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide CAS No. 303148-72-3

N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B2362701
CAS No.: 303148-72-3
M. Wt: 208.217
InChI Key: VYEXCNVXKXWQID-YRNVUSSQSA-N
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Description

N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C10H12N2O3. It is known for its potential therapeutic and environmental applications . The compound is characterized by the presence of a hydroxyphenyl group, an ethylidene linkage, and a methoxycarbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation of 3-hydroxyacetophenone with methoxycarbonylhydrazine under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The ethylidene linkage can be reduced to form the corresponding hydrazide.

    Substitution: The methoxycarbohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazide derivatives.

    Substitution: Substituted methoxycarbohydrazides.

Scientific Research Applications

N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the methoxycarbohydrazide moiety can participate in covalent bonding with nucleophilic residues. These interactions can inhibit enzyme activity and modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
  • N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide

Uniqueness

N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide is unique due to the position of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct biological activities and chemical properties compared to its isomers .

Properties

IUPAC Name

methyl N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-4-3-5-9(13)6-8/h3-6,13H,1-2H3,(H,12,14)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEXCNVXKXWQID-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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